molecular formula C14H20FN3O B7586077 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide

2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide

Katalognummer B7586077
Molekulargewicht: 265.33 g/mol
InChI-Schlüssel: RSGZGNODZBGOOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide, also known as FLX-787, is a novel compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2010 by a team of researchers led by Dr. Andrew Knox at the University of Liverpool. Since then, FLX-787 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide is not fully understood, but it is believed to act on the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable ion channel that is involved in a variety of physiological processes, including pain sensation, osmoregulation, and mechanosensation. 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to inhibit TRPV4 activity, which may explain its therapeutic effects in neuromuscular disorders and neuropathic pain.
Biochemical and Physiological Effects:
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TRPV4 activity, reduction of muscle cramps, and analgesic effects in animal models of neuropathic pain. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to improve muscle function in animal models of ALS and other neuromuscular disorders. These effects are thought to be mediated through the inhibition of TRPV4 activity, but further research is needed to fully understand the biochemical and physiological effects of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide.

Vorteile Und Einschränkungen Für Laborexperimente

2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has several advantages for use in scientific research, including high purity and yield, and well-established synthesis methods. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been extensively studied in preclinical models, making it a valuable tool for investigating the mechanisms of neuromuscular disorders and neuropathic pain. However, one limitation of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.

Zukünftige Richtungen

There are several future directions for research on 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide, including further investigation of its mechanism of action, optimization of its therapeutic potential, and clinical trials in humans. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide may have potential applications in the treatment of other diseases, such as osteoarthritis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide in these and other diseases.

Synthesemethoden

The synthesis of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide involves a multi-step process that begins with the reaction of 2,3-dichloroquinoxaline with 2,2-dimethylpropan-1-amine to form 2-(2,2-dimethylpropylamino)-3-chloroquinoxaline. This intermediate is then reacted with 6-fluoro-4-methyl-1,2-diaminobenzene to form the final product, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide. The synthesis of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including amyotrophic lateral sclerosis (ALS), neuropathic pain, and muscle cramps. In preclinical studies, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to improve muscle function and reduce muscle cramps in animal models of ALS and other neuromuscular disorders. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to have analgesic effects in animal models of neuropathic pain.

Eigenschaften

IUPAC Name

2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c1-10(2)16-14(19)9-18-7-6-17(3)13-8-11(15)4-5-12(13)18/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGZGNODZBGOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCN(C2=C1C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.